Benzoic acid, 3-[(phenylmethylene)amino]-
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Overview
Description
Benzoic acid, 3-[(phenylmethylene)amino]- is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a phenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(phenylmethylene)amino]- typically involves the condensation of benzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(phenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where the phenylmethyleneamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Benzoic acid, 3-[(phenylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. In the liver, it is conjugated to glycine and excreted as hippuric acid . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic acid, 3-[(phenylmethylene)amino]- can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These compounds have hydroxyl groups attached to the benzene ring and exhibit different chemical and biological properties.
Dinitrobenzoic acids: These compounds have nitro groups attached to the benzene ring and are known for their enhanced water solubility and antimicrobial activity.
The uniqueness of benzoic acid, 3-[(phenylmethylene)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Conclusion
Benzoic acid, 3-[(phenylmethylene)amino]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities. Continued research on this compound can lead to the development of new materials and therapeutic agents.
Properties
CAS No. |
22774-11-4 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(benzylideneamino)benzoic acid |
InChI |
InChI=1S/C14H11NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H,(H,16,17) |
InChI Key |
LVDVILMEKYWYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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